Kitasamycin
Overview
Description
Kitasamycin is a macrolide antibiotic derived from Streptomyces kitasatoensis . It has antimicrobial activity against a wide spectrum of pathogens .
Molecular Structure Analysis
Kitasamycin has a molecular formula of C40H67NO14 . Its average mass is 785.958 Da and its monoisotopic mass is 785.456177 Da . It has 16 defined stereocentres .
Chemical Reactions Analysis
Kitasamycin has been found to exhibit quorum sensing inhibitory (QSI) activity . In a study, it was found that the amount of violacein produced by Chromobacterium violaceum was significantly reduced in the presence of Kitasamycin .
Physical And Chemical Properties Analysis
Kitasamycin has a density of 1.2±0.1 g/cm3 . Its boiling point is 874.7±65.0 °C at 760 mmHg . The enthalpy of vaporization is 144.4±6.0 kJ/mol . The flash point is 482.8±34.3 °C . The index of refraction is 1.541 . The molar refractivity is 203.4±0.4 cm3 .
Scientific Research Applications
Antibacterial Properties
Kitasamycin, a macrolide antibiotic, has been studied for its activity against various bacteria. A study by Rakhit and Singh (1974) found that it is effective against gram-positive bacteria and certain Mycoplasma strains. They observed a clear structure-activity relationship among its congeners, indicating that changes in its chemical structure can influence its antibacterial efficacy (Rakhit & Singh, 1974). Balducci and Bodey (1974) also reported that Kitasamycin showed promising in vitro activity against various clinical isolates of gram-positive cocci, including Streptococcus pyogenes, Diplococcus pneumoniae, and both penicillin-sensitive and -resistant Staphylococcus aureus (Balducci & Bodey, 1974).
Composting and Environmental Management
Ding et al. (2014) explored the use of kitasamycin in composting processes. They studied the decline in extractable kitasamycin during the composting of its manufacturing waste with dairy manure and sawdust. Their findings suggest that kitasamycin can be effectively broken down in compost, indicating its potential for environmentally friendly disposal (Ding et al., 2014).
Detection in Food Products
Guo et al. (2019) developed a method for detecting kitasamycin residues in milk and egg samples. They created a gold immunochromatographic assay (GICA) for this purpose, providing a tool for on-site detection of kitasamycin and ensuring the safety of food products (Guo et al., 2019).
Interaction with Other Antibiotics
Flores-Castellanos et al. (2020) studied the combined use of kitasamycin with other antibiotics against Actinobacillus pleuropneumoniae. They found varying effects based on the combinations used, demonstrating the importance of understanding drug interactions for effective antibiotic therapy (Flores-Castellanos et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H59NO13/c1-19-16-23(14-15-37)31(32(44-8)25(39)17-26(40)45-20(2)12-10-9-11-13-24(19)38)49-34-29(41)28(36(6)7)30(21(3)47-34)48-27-18-35(5,43)33(42)22(4)46-27/h9-11,13,15,19-25,27-34,38-39,41-43H,12,14,16-18H2,1-8H3/b10-9+,13-11+/t19-,20-,21-,22+,23+,24+,25-,27+,28-,29-,30-,31+,32+,33+,34+,35-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJOGTQLTFNMQG-KJHBSLKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H59NO13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501043929 | |
Record name | Leucomycin V | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501043929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
701.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Leucomycin V | |
CAS RN |
22875-15-6, 39405-35-1 | |
Record name | Leucomycin V | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22875-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Turimycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039405351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Leucomycin V | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022875156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Leucomycin V | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501043929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEUCOMYCIN V | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW9SY2S5WL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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